molecular formula C8H11N3O2 B1276514 N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine CAS No. 5367-52-2

N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine

Cat. No.: B1276514
CAS No.: 5367-52-2
M. Wt: 181.19 g/mol
InChI Key: ADPVQLSOQDWABD-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine is an organic compound with the molecular formula C8H11N3O2. It is a derivative of benzenediamine, where the amino groups are substituted with methyl and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine can be synthesized from 2,4-dinitrochlorobenzene. The process involves the initial preparation of N-methyl-(2,4-dinitro)aniline, followed by the reduction of the nitro group to form N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine .

Industrial Production Methods: The industrial production of N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine typically follows the same synthetic route as the laboratory method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

1-N,1-N-dimethyl-4-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPVQLSOQDWABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413345
Record name N~1~,N~1~-Dimethyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5367-52-2
Record name N~1~,N~1~-Dimethyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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